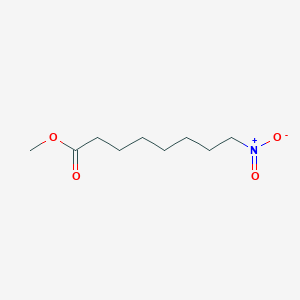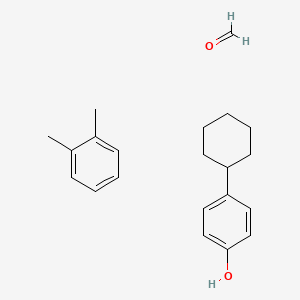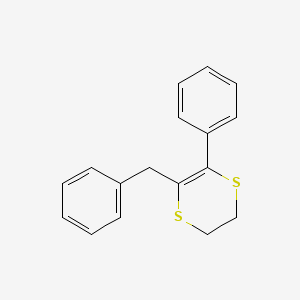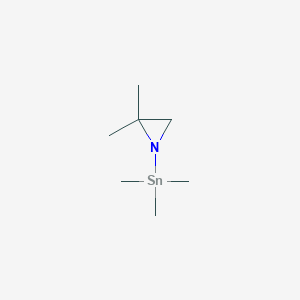
Trimethylsilyl 3-(triethylsilyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 3-(triethylsilyl)propanoate is an organosilicon compound characterized by the presence of both trimethylsilyl and triethylsilyl groups. These groups are bonded to a propanoate backbone, making the compound unique in its structure and properties. Organosilicon compounds like this one are known for their chemical inertness and large molecular volume, which make them useful in various applications, including as intermediates in organic synthesis and as reference standards in nuclear magnetic resonance (NMR) spectroscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 3-(triethylsilyl)propanoate typically involves the reaction of a propanoate derivative with trimethylsilyl and triethylsilyl reagents. One common method is the esterification of 3-(trimethylsilyl)propanoic acid with triethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise addition of reagents and control of reaction conditions is common. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 3-(triethylsilyl)propanoate can undergo various chemical reactions, including:
Oxidation: The silyl groups can be oxidized to form silanols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl groups.
Major Products Formed
Oxidation: Silanols and carboxylic acids.
Reduction: Alcohols and silanes.
Substitution: Various substituted propanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethylsilyl 3-(triethylsilyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including silicones and polymers.
Mecanismo De Acción
The mechanism of action of Trimethylsilyl 3-(triethylsilyl)propanoate involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl and triethylsilyl groups can act as protecting groups for reactive functional groups, preventing unwanted side reactions during chemical synthesis. Additionally, these silyl groups can enhance the volatility and solubility of the compound, making it more amenable to analysis by techniques such as gas chromatography and mass spectrometry .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylpropanoic acid: Contains a trimethylsilyl group but lacks the triethylsilyl group.
Triethylsilylpropanoic acid: Contains a triethylsilyl group but lacks the trimethylsilyl group.
Tetramethylsilane: Contains four methyl groups bonded to silicon but lacks the propanoate backbone.
Uniqueness
Trimethylsilyl 3-(triethylsilyl)propanoate is unique due to the presence of both trimethylsilyl and triethylsilyl groups, which confer distinct chemical properties. This dual silyl substitution enhances its utility in various applications, particularly in organic synthesis and analytical chemistry, where the combination of stability, volatility, and reactivity is advantageous .
Propiedades
Número CAS |
58566-94-2 |
|---|---|
Fórmula molecular |
C12H28O2Si2 |
Peso molecular |
260.52 g/mol |
Nombre IUPAC |
trimethylsilyl 3-triethylsilylpropanoate |
InChI |
InChI=1S/C12H28O2Si2/c1-7-16(8-2,9-3)11-10-12(13)14-15(4,5)6/h7-11H2,1-6H3 |
Clave InChI |
MXJDWVVROVRWKD-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)CCC(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)


![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)




![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)




![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)
